molecular formula C8H10O3 B13328895 2',3',4',5'-Tetrahydro-[2,3']bifuranyl-4'-ol CAS No. 1420793-84-5

2',3',4',5'-Tetrahydro-[2,3']bifuranyl-4'-ol

Katalognummer: B13328895
CAS-Nummer: 1420793-84-5
Molekulargewicht: 154.16 g/mol
InChI-Schlüssel: SWKCMSYLHLXADV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,4’,5’-Tetrahydro-[2,3’]bifuranyl-4’-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-butene-1,4-diol as a starting material, which undergoes cyclodehydration to form the bifuranyl structure . The reaction conditions often include the use of catalysts such as copper acetate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 2’,3’,4’,5’-Tetrahydro-[2,3’]bifuranyl-4’-ol may involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2’,3’,4’,5’-Tetrahydro-[2,3’]bifuranyl-4’-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Wissenschaftliche Forschungsanwendungen

2’,3’,4’,5’-Tetrahydro-[2,3’]bifuranyl-4’-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2’,3’,4’,5’-Tetrahydro-[2,3’]bifuranyl-4’-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2’,3’,4’,5’-Tetrahydro-[2,3’]bifuranyl-4’-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

1420793-84-5

Molekularformel

C8H10O3

Molekulargewicht

154.16 g/mol

IUPAC-Name

4-(furan-2-yl)oxolan-3-ol

InChI

InChI=1S/C8H10O3/c9-7-5-10-4-6(7)8-2-1-3-11-8/h1-3,6-7,9H,4-5H2

InChI-Schlüssel

SWKCMSYLHLXADV-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(CO1)O)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.